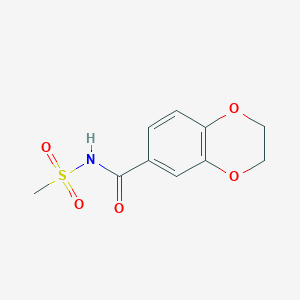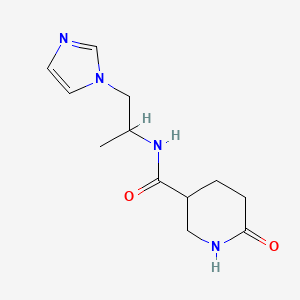
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDL-101,002, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a key role in the regulation of reward and motivation pathways in the brain. MDL-101,002 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.
Mecanismo De Acción
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic dopamine system. By blocking the activity of this receptor, N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate the release of dopamine in the brain, which is involved in the regulation of reward and motivation pathways. This mechanism of action has been implicated in the potential therapeutic effects of N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and heroin, as well as the motivation to self-administer these drugs. N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to reduce the expression of drug-seeking behavior and reinstatement of drug use after a period of abstinence. In addition, N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have potential antidepressant effects, as well as anxiolytic and antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for specific targeting of this receptor in various animal models. It has also been shown to have a long half-life in the brain, which allows for sustained effects over a period of time. However, one limitation of N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is that it can have off-target effects on other dopamine receptors, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the potential therapeutic applications of this compound in addiction and other psychiatric disorders. Further studies are needed to investigate the effects of N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide on different stages of addiction, as well as its potential use in combination with other pharmacological and behavioral interventions. Another area of interest is the development of more selective and potent dopamine D3 receptor antagonists, which could have improved therapeutic efficacy and reduced off-target effects. Finally, there is a need for further studies to investigate the potential side effects and safety of N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in humans, as well as its pharmacokinetics and pharmacodynamics in different populations.
Métodos De Síntesis
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a multi-step process starting from 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The first step involves the conversion of the carboxylic acid group into a sulfonyl chloride using thionyl chloride. The resulting sulfonyl chloride is then reacted with N-methylamine to form the corresponding sulfonamide. The final step involves the reduction of the double bond in the benzodioxine ring using palladium on carbon and hydrogen gas.
Aplicaciones Científicas De Investigación
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively used in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. It has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward and reinforcement pathways. N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been used to study the effects of dopamine D3 receptor blockade on drug-seeking behavior, as well as its potential therapeutic applications in addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-17(13,14)11-10(12)7-2-3-8-9(6-7)16-5-4-15-8/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMDAXWRRHGTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)

![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)
![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)